3-(4-chlorophenyl)-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a synthetic organic compound belonging to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. Common starting materials include 4-chlorobenzaldehyde and 4-ethylbenzaldehyde, which undergo condensation reactions with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations include the selection of green solvents, energy-efficient reaction conditions, and waste minimization strategies.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials and catalysts.
Biology
In biological research, 3-(4-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-phenyl-1H-pyrazolo[3,4-b]pyridine
- 4-(4-Ethylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine
- 3-(4-Bromophenyl)-4-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
Compared to similar compounds, 3-(4-CHLOROPHENYL)-4-(4-ETHYLPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE may exhibit unique properties such as enhanced biological activity, improved stability, or specific binding affinity to molecular targets. These characteristics make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H18ClN3O |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(4-ethylphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H18ClN3O/c1-2-12-3-5-13(6-4-12)16-11-17(25)22-20-18(16)19(23-24-20)14-7-9-15(21)10-8-14/h3-10,16H,2,11H2,1H3,(H2,22,23,24,25) |
InChI Key |
XROXLOBPOWERKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.